molecular formula C19H25N5O3 B6621587 1-[(2-Ethoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea

1-[(2-Ethoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea

Cat. No.: B6621587
M. Wt: 371.4 g/mol
InChI Key: IBONQMQWHWIQMI-UHFFFAOYSA-N
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Description

1-[(2-Ethoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with two pyridine rings substituted with ethoxy and morpholinyl groups, connected via a urea linkage. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Ethoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The ethoxy and morpholinyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

1-[(2-Ethoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-[(2-Methoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea
  • 1-[(2-Ethoxypyridin-3-yl)methyl]-3-[(2-piperidin-4-ylpyridin-4-yl)methyl]urea

Comparison: Compared to similar compounds, 1-[(2-Ethoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea exhibits unique properties due to the presence of both ethoxy and morpholinyl groups. These functional groups can influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-ethoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-2-27-18-16(4-3-6-21-18)14-23-19(25)22-13-15-5-7-20-17(12-15)24-8-10-26-11-9-24/h3-7,12H,2,8-11,13-14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBONQMQWHWIQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CNC(=O)NCC2=CC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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